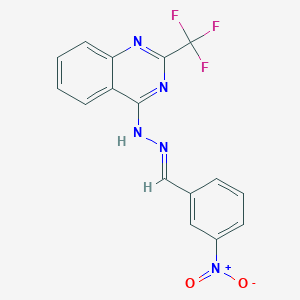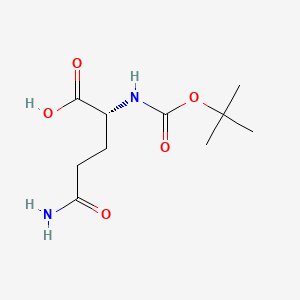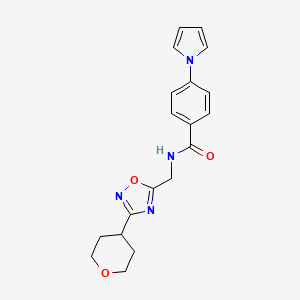
3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone is a complex organic compound that combines a nitrobenzene moiety with a quinazoline derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and trifluoromethyl groups imparts unique chemical properties, making it a valuable subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone typically involves a multi-step process:
Formation of 3-Nitrobenzenecarbaldehyde: This can be achieved by nitration of benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of 2-(trifluoromethyl)-4-quinazolinyl hydrazine: This involves the reaction of 2-(trifluoromethyl)-4-quinazoline with hydrazine hydrate under reflux conditions.
Condensation Reaction: The final step involves the condensation of 3-nitrobenzenecarbaldehyde with 2-(trifluoromethyl)-4-quinazolinyl hydrazine in the presence of an acid catalyst, such as acetic acid, to form the hydrazone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines under catalytic hydrogenation conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The nitro group can be substituted by nucleophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products
Reduction of Nitro Group: 3-Aminobenzenecarbaldehyde derivatives.
Reduction of Hydrazone: Corresponding amines.
Substitution Reactions: Various substituted benzaldehyde derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism of action of 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinazoline moiety can interact with biological macromolecules, potentially inhibiting their function.
類似化合物との比較
Similar Compounds
- 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinoxalinyl)hydrazone
- 4-Chloro-3-nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone
Uniqueness
Compared to similar compounds, 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the quinazoline ring also provides a distinct set of interactions with biological targets, making it a valuable compound for further research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O2/c17-16(18,19)15-21-13-7-2-1-6-12(13)14(22-15)23-20-9-10-4-3-5-11(8-10)24(25)26/h1-9H,(H,21,22,23)/b20-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYGPCPHTYWRMD-AWQFTUOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(2,6-Difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2380322.png)



![1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2380326.png)


![N-[4-(dimethylamino)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2380329.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide](/img/structure/B2380331.png)
